Disilane, methylpentaphenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

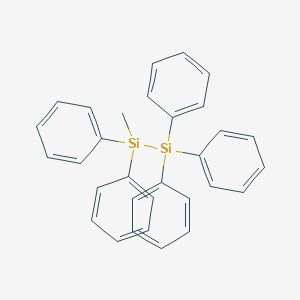

Disilane, methylpentaphenyl- is an organosilicon compound characterized by the presence of a disilane (Si–Si) bond. Disilanes are known for their unique electronic properties, which resemble those of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in silicon-silicon bonds. This compound features a methyl group and five phenyl groups attached to the disilane core, making it a complex and intriguing molecule for various applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of disilane, methylpentaphenyl- typically involves the coupling of silicon-based precursors. Common synthetic approaches include salt elimination and palladium-catalyzed silicon-carbon coupling reactions. These methods allow for the precise construction of the disilane core with the desired substituents .

Industrial Production Methods: While specific industrial production methods for disilane, methylpentaphenyl- are not widely documented, the general principles of organosilicon chemistry apply. Industrial synthesis would likely involve scalable versions of the laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques .

化学反应分析

Types of Reactions: Disilane, methylpentaphenyl- can undergo various chemical reactions, including:

Oxidation: The silicon-silicon bond can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can break the silicon-silicon bond, leading to simpler silicon-containing compounds.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Silanols, siloxanes.

Reduction: Simpler silicon-containing compounds.

Substitution: Functionalized disilane derivatives.

科学研究应用

Disilane, methylpentaphenyl- has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organosilicon compounds with unique electronic and photophysical properties.

Medicine: Investigated for use in drug delivery systems and as a component of diagnostic agents.

作用机制

The mechanism of action of disilane, methylpentaphenyl- involves the unique electronic properties of the silicon-silicon bond. The σ-electron delocalization along the silicon-silicon bond allows for efficient σ-π conjugation with adjacent aryl groups. This conjugation can modulate the electrochemical and photophysical characteristics of the compound, making it suitable for various applications. The silicon atoms’ inherent electropositivity also plays a crucial role in the compound’s reactivity and interaction with other molecules .

相似化合物的比较

Disilane, diphenyl-: Contains two phenyl groups attached to the disilane core.

Disilane, tetraphenyl-: Features four phenyl groups on the disilane core.

Disilane, hexaphenyl-: Has six phenyl groups attached to the disilane core.

Uniqueness: Disilane, methylpentaphenyl- is unique due to the presence of a methyl group in addition to the phenyl groups. This structural variation can lead to distinct electronic and steric effects, influencing the compound’s reactivity and applications. The combination of methyl and phenyl groups provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications .

生物活性

Disilane, methylpentaphenyl- (also known as methylpentaphenyldisilane), is a compound that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This article delves into its biological activity, focusing on its chemical behavior, photochemical characteristics, and implications for biological systems.

Chemical Structure and Properties

Methylpentaphenyldisilane is characterized by a silicon-silicon bond with methyl and pentaphenyl groups attached to the silicon atoms. The presence of multiple phenyl groups contributes to its stability and reactivity, making it an interesting subject for photochemical studies.

Photochemical Behavior

Research has shown that methylpentaphenyldisilane exhibits complex photochemical behavior when subjected to laser flash photolysis. Upon exposure to 248-nm light in solvents such as acetonitrile and isooctane, it generates a variety of transient species. Notably, a transient species with an absorption maximum at 490 nm has been identified as a 1,3,5-(1-sila)triene structure . This behavior indicates that the compound can undergo significant transformations under specific conditions.

Key Findings from Photolysis Studies

- Transient Species : The photolysis of methylpentaphenyldisilane produces several reactive intermediates, including triphenylsilyl and methyldiphenylsilyl radicals .

- Kinetics : The decay traces of these radicals show mixed kinetics, with long-lived residual absorption observed on the microsecond timescale. This suggests that the radicals can persist long enough to participate in further reactions.

- Quenching Effects : The addition of quenching agents like 2-bromopropane significantly shortens the lifetimes of the generated radicals, indicating their high reactivity .

Case Studies and Research Findings

While specific case studies directly involving the biological activity of methylpentaphenyldisilane are scarce, related research provides insights into the behavior of silanes and their derivatives in biological contexts:

属性

IUPAC Name |

methyl-diphenyl-triphenylsilylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28Si2/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIPUGLQRTUKPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347408 |

Source

|

| Record name | Disilane, methylpentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-22-2 |

Source

|

| Record name | Disilane, methylpentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。